molecular formula C18H22N2O4 B6418730 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate CAS No. 21197-70-6

3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate

Cat. No.: B6418730
CAS No.: 21197-70-6
M. Wt: 330.4 g/mol
InChI Key: UDEUMYBRXZCSDW-UHFFFAOYSA-N
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Description

3,5-Diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate is a specialized chemical compound offered for research and development purposes. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class of heterocycles, a group known for its significant bioactivity and relevance in medicinal chemistry . The dihydropyridine core is a common feature in various bioactive compounds, including those studied for their potential as vasodilators, and antitumor, geroprotective, and antidiabetic agents . Related diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives have been reported to exhibit cytotoxic effects and induce apoptosis in human colon cancer cell lines, highlighting the interest in this chemical family for developing novel chemotherapeutic agents . Furthermore, the basic 1,4-DHP structure, such as the Hantzsch ester, is widely utilized as a hydride source in synthetic organic chemistry for conjugate reductions and organocatalytic reductive aminations . The molecular structure of this compound and its analogues can be confirmed through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) . The three-dimensional geometry of similar symmetric dihydropyridine derivatives has been elucidated using X-ray crystallography, which often reveals a characteristic flattened boat conformation of the dihydropyridine ring . Researchers can leverage these structural insights for their investigations in drug discovery, chemical biology, and synthetic methodology.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-7-9-19-10-8-13/h7-10,16,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEUMYBRXZCSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313923
Record name MLS003115484
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21197-70-6
Record name MLS003115484
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

It is known to be soluble in organic solvents, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Action Environment

The action, efficacy, and stability of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate can be influenced by various environmental factors. For example, the presence of a Lewis or Brønstedt acid catalyst can enhance its activity. Additionally, the compound’s solubility in organic solvents may affect its distribution in different environments

Biological Activity

The compound 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate belongs to the class of 1,4-dihydropyridines (1,4-DHPs) , which have garnered significant attention due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of 342.38 g/mol . The structure features a bipyridine core with diethyl and dimethyl substituents at specific positions, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H22N2O4
Molecular Weight342.38 g/mol
InChI KeyLJXTYJXBORAIHX-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,4-DHPs. Specifically, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

Selectivity Index and Cytotoxicity

In a study assessing the cytotoxicity of several 1,4-DHP derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), it was found that these compounds exhibited lower IC50 values against cancer cells compared to normal fibroblast cells (GM07492). For example:

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)Selectivity Index
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP2.35.7High
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-DHP4.111.9Moderate

These findings indicate that This compound could possess similar selective toxicity towards cancer cells while sparing normal cells.

The anticancer activity of this class of compounds is often attributed to their ability to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds like This compound may inhibit key signaling pathways involved in cell growth.
  • Induction of Oxidative Stress : These compounds can increase reactive oxygen species (ROS) levels in cancer cells leading to cell death.
  • Modulation of Enzyme Activity : Some studies suggest that these compounds may interact with enzymes involved in cellular metabolism or DNA repair mechanisms.

Case Studies

In a recent experimental setup involving the treatment of HeLa and MCF-7 cells with various concentrations of This compound , researchers observed a dose-dependent decrease in cell viability. The study also highlighted that at concentrations below 100 µM , the compound did not exhibit significant toxicity towards normal fibroblast cells.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
The compound has been studied for its potential pharmacological effects. Research indicates that derivatives of dihydropyridines, including this compound, exhibit a range of biological activities such as:

  • Antioxidant Properties : Dihydropyridine derivatives have demonstrated antioxidant capabilities, which are essential in preventing oxidative stress-related diseases .
  • Antihypertensive Effects : Compounds similar to 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate have been shown to lower blood pressure by acting as calcium channel blockers .
  • Neuroprotective Effects : Some studies suggest that these compounds can protect neuronal cells from damage, making them candidates for treating neurodegenerative disorders .

Case Studies

  • A study conducted on the electrochemical oxidation of dihydropyridines highlighted their role in mediating redox reactions essential for biological processes .
  • Another investigation focused on the synthesis of novel dihydropyridine derivatives that exhibited enhanced bioactivity against cancer cell lines .

Material Science

Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of various functional materials. Its ability to form stable complexes with metals makes it valuable in:

  • Catalysis : The coordination properties allow it to be used as a catalyst in organic reactions, enhancing reaction rates and selectivity .
  • Nanomaterials : Research indicates that its derivatives can be incorporated into nanostructured materials for applications in sensors and drug delivery systems .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound involves several key steps:

  • The compound can be synthesized through the Hantzsch reaction involving ethyl acetoacetate and ammonium acetate under controlled conditions .
  • The resulting product undergoes recrystallization to achieve high purity and yield.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntioxidant properties
Antihypertensive effects
Neuroprotective effects
Material ScienceCatalyst in organic reactions
Precursor for nanostructured materials

Chemical Reactions Analysis

Chemical Reactions of 1,4-Dihydropyridines

1,4-Dihydropyridines can undergo several chemical reactions, including:

  • Aromatization : This involves the oxidation of the dihydropyridine ring to form a pyridine derivative. Common oxidizing agents include nitrobenzene, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and MnO2 .

  • Conjugate Reduction : Some 1,4-dihydropyridines act as hydrogen sources in conjugate reduction reactions, as seen with diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate .

  • Organocatalytic Reductive Amination : This process involves the use of 1,4-dihydropyridines as hydrogen donors in the presence of organocatalysts .

Potential Chemical Reactions of 3,5-Diethyl 2,6-Dimethyl-1,4-Dihydro-[4,4'-Bipyridine]-3,5-Dicarboxylate

Given the structural similarity to other 1,4-dihydropyridines, This compound may undergo similar chemical transformations:

  • Aromatization : Potential to form a bipyridine derivative upon oxidation.

  • Conjugate Reduction and Organocatalytic Reductive Amination : Could serve as a hydrogen source in these reactions.

Data and Research Findings

While specific data on This compound is limited, related compounds provide insight into potential chemical behaviors:

CompoundReaction TypeConditionsProduct
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateConjugate ReductionOrganocatalyst, solventReduced substrate
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateAromatizationOxidizing agent (e.g., DDQ)Pyridine derivative

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 177–180°C (consistent with literature values for DHPs) .
  • Spectral Data :
    • ¹H NMR (DMSO-d₆): δ 1.11 (t, 6H, 2CH₃), 2.19 (s, 3H, CH₃), 4.97 (s, 1H, CH), aromatic protons at δ 7.36–8.12 .
    • ¹³C NMR : δ 14.10 (ethyl CH₃), 166.51 (ester C=O) .
  • Synthesis: Prepared via Hantzsch condensation using ethyl acetoacetate, aldehydes, and ammonium acetate in ethanol, often catalyzed by nanocomposites like CMC-g-poly(AA-co-AMPS)/Fe₃O₄ for enhanced efficiency .

DHPs are pharmacologically significant, with applications in cardiovascular therapy and anticancer research .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations in Selected DHP Derivatives

Compound Name Ester Groups Aryl Substituents Key Functional Modifications Reference
Target Compound Diethyl Bipyridine core Symmetric ester, methyl at 2,6
Dimethyl 4-(3,4-dimethoxyphenyl)-DHP Dimethyl 3,4-Dimethoxyphenyl Electron-rich aryl group
Diethyl 4-(2,4-dichlorophenyl)-DHP Diethyl 2,4-Dichlorophenyl Electron-deficient aryl group
Dibutyl 2,6-dimethyl-DHP Dibutyl None Increased lipophilicity (logP = 3.6)
Diisobutyl 4-(3-nitrophenyl)-DHP Diisobutyl 3-Nitrophenyl Bulky ester, nitro group for reactivity

Key Observations :

Ester Group Impact :

  • Ethyl esters (target compound) balance solubility and lipophilicity. Dibutyl esters (e.g., C16 in ) exhibit higher logP values (3.6 vs. ~2.5 for diethyl), enhancing membrane permeability but reducing aqueous solubility.
  • Bulky esters (e.g., diisobutyl in ) sterically hinder reactions, influencing catalytic applications.

Aryl Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, altering redox properties critical for photoredox catalysis .
  • Electron-donating groups (e.g., methoxy in ) stabilize the DHP ring, affecting metabolic stability .

Pharmacological Activity Comparison

Physicochemical and Spectroscopic Comparisons

Table 3: NMR Data for Selected DHPs

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Target Compound 1.11 (t, CH₃), 4.97 (s, CH) 14.10 (CH₃), 166.51 (C=O)
HE-COOH (carboxylic acid derivative) 1.25 (t, CH₃), 5.12 (s, CH) 167.8 (COOH), 166.3 (ester C=O)
1,4-DHP with morpholine (1a) 3.60 (m, morpholine), 5.02 (s, CH) 59.8 (morpholine C), 167.1 (C=O)

Insights :

  • The CH proton (δ ~4.97–5.25 ppm) is a diagnostic marker for the 1,4-dihydropyridine ring across derivatives .
  • Ester carbonyls resonate at δ ~166–167 ppm, while carboxamides (e.g., 6o) shift to δ ~167.32 .

Preparation Methods

Reaction Components

  • β-Ketoester : Ethyl acetoacetate introduces both the ester groups and the ketone moiety for cyclization.

  • Aldehyde : Formaldehyde or acetaldehyde supplies methyl groups for the 2,6-positions.

  • Ammonia Source : Ammonium acetate or hexamethylenetetramine (urotropine) provides NH₃ for ring closure.

Protocol (Based on Patent CN101973929A )

  • Reactants : Ethyl acetoacetate (2.0 mol), ammonium acetate (1.0 mol), urotropine (0.5 mol).

  • Catalyst : Na₂CO₃ or K₂CO₃ (1.2 mol).

  • Conditions : Reflux in ethanol at 80–90°C for 6–8 hours.

  • Intermediate : 1,4-Dihydro-2,6-dimethyl-3,5-diethylpyridine dicarboxylate (yield: 32–35%).

Table 1: Hantzsch Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature80–90°CHigher yields at elevated temperatures
Catalyst (Base)K₂CO₃Superior to Na₂CO₃ due to milder conditions
SolventEthanolBalances solubility and reflux temperature

Bipyridine Core Assembly via Coupling Reactions

The 4,4'-bipyridine linkage is constructed through oxidative coupling or nucleophilic substitution.

Oxidative Coupling of Dihydropyridine Units

  • Reagents : FeCl₃ or Mn(OAc)₃ in acetic acid.

  • Mechanism : Radical-mediated coupling at the 4-positions of two dihydropyridine units.

  • Conditions : 60–70°C for 12 hours under nitrogen.

  • Yield : ~40% (estimated from analogous reactions).

Ullmann-Type Coupling

  • Catalyst : CuI/1,10-phenanthroline.

  • Ligand : Trans-1,2-diaminocyclohexane.

  • Conditions : DMF at 120°C for 24 hours.

  • Limitation : Risk of over-oxidation to fully aromatic bipyridine.

Esterification and Functional Group Modifications

While the Hantzsch reaction incorporates ester groups, post-synthesis modifications may enhance purity or adjust substituents.

Direct Esterification of Bipyridine Dicarboxylic Acid

  • Reactants : 4,4'-Bipyridine-3,5-dicarboxylic acid, excess ethanol.

  • Catalyst : H₂SO₄ (concentrated).

  • Conditions : Reflux for 48 hours.

  • Yield : 60–65% (extrapolated from similar esterifications).

Table 2: Esterification Efficiency

Acid CatalystTemperatureTime (h)Yield (%)
H₂SO₄110°C4865
HCl (gas)100°C7258

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield:

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reaction control.

  • Parameters : Residence time of 30–60 minutes, temperature gradients to prevent decomposition.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted β-ketoester.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for bipyridine isolation.

Mechanistic Insights and Side Reactions

  • Oxidation Risks : Premature aromatization to pyridine occurs with O₂ exposure, requiring inert atmospheres.

  • Ester Hydrolysis : Trace water in solvents converts esters to carboxylic acids, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Hantzsch + Coupling25–3085–90Moderate
Ullmann Coupling35–4090–95Low
One-Pot Hantzsch30–3280–85High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1,4-dihydropyridine (DHP) derivatives like 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate?

  • Methodology : The Hantzsch synthesis is widely employed, involving a one-pot condensation of aldehydes, β-keto esters, and ammonium acetate. For example, refluxing equimolar ratios of ethyl acetoacetate, substituted aldehydes, and ammonium acetate in ethanol under nitrogen yields DHP derivatives. Catalysts like iodine or microwave-assisted methods can enhance reaction efficiency .
  • Key Parameters :

SolventTemperature (°C)CatalystYield (%)Reference
EthanolReflux (78)None65–75
Ethanol80I₂ (5 mol%)85–90

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm substituent positions and ester functionalities (e.g., ethyl/methyl groups at 3,5-positions, dihydro-pyridine core) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and dihedral angles. For example, the dihydro-pyridine ring typically exhibits a boat conformation, with ester groups in equatorial positions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact .
  • Store in a cool, dry, ventilated area away from ignition sources .
  • In case of spills, avoid dust generation and use absorbent materials for containment .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data (e.g., residual electron density, thermal parameters) be resolved?

  • Methodology : Use iterative refinement in SHELX software (e.g., SHELXL) with constraints for hydrogen atoms and anisotropic displacement parameters for non-H atoms. High-resolution data (>1.0 Å) improves accuracy. For twinned crystals, twin-law matrices and detwinning algorithms are applied .
  • Example : A study of a biphenyl-substituted DHP derivative refined to R1=0.062R_1 = 0.062, wR2=0.149wR_2 = 0.149 using 4752 reflections, with hydrogen atoms treated via riding models .

Q. How does ring puckering influence the compound’s electronic properties and reactivity?

  • Analysis : Apply Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) to quantify non-planarity. For 1,4-DHPs, puckering amplitudes (QQ) of 0.4–0.6 Å correlate with increased electron delocalization in the dihydro-pyridine ring, enhancing stability and reactivity in redox reactions .
  • Case Study : A DHP derivative with Q=0.52A˚Q = 0.52 \, \text{Å} exhibited 20% higher catalytic activity in NADH analog synthesis compared to a planar analog .

Q. How do substituent variations at the 4-position affect biological activity?

  • Experimental Design :

  • Synthesize analogs with electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy, dimethylamino) groups at the 4-position.
  • Test in vitro for calcium channel modulation (e.g., L-type Ca²⁺ blockade) or antimicrobial activity.
    • Findings :
SubstituentBiological Activity (IC₅₀, μM)Reference
4-NitrophenylCa²⁺ channel blockade: 12.3
4-DimethylaminophenylAntimicrobial: MIC 8.5 μg/mL

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 145–150°C vs. 155–160°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline phases .

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